VLX1570

Description

USP14/UCHL5 Inhibitor VLX1570 is an inhibitor of the 19S proteasome-specific deubiquitylating enzymes (DUBs) USP14 and UCHL5, with apoptosis-inducing and antineoplastic activities. Upon administration, VLX1570 specifically binds to both USP14 and UCHL5, thereby blocking their deubiquitylating activity. This blocks the ubiquitin proteasome degradation pathway, prevents the degradation of defective proteins, and leads to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR) and results in both the induction of tumor cell apoptosis and the inhibition of tumor cell growth. USP14 and UCHL5, overexpressed in various tumor cell types, play a key role in the correct folding and deubiquitination of proteins.

Properties

CAS No. |

1956378-23-6 |

|---|---|

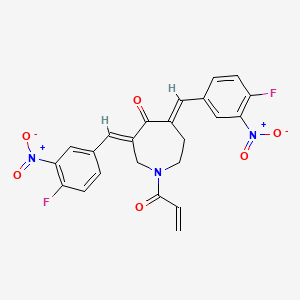

Molecular Formula |

C23H17F2N3O6 |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |

InChI |

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+ |

InChI Key |

SCKXBVLYWLLALY-CZCYGEDCSA-N |

Isomeric SMILES |

C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |

Canonical SMILES |

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |

Other CAS No. |

1956378-23-6 |

Synonyms |

VLX1570 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VLX1570 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX1570 is a first-in-class small molecule inhibitor of proteasome-associated deubiquitinases (DUBs) that has been investigated for the treatment of relapsed and/or refractory multiple myeloma. This document provides a comprehensive overview of the mechanism of action of VLX1570, detailing its molecular targets, downstream cellular consequences, and preclinical efficacy. It also addresses the challenges observed in clinical development, including off-target effects and toxicity, to offer a complete perspective for researchers in oncology and drug development.

Introduction to Proteasome Inhibition in Multiple Myeloma

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Multiple myeloma cells, characterized by high rates of immunoglobulin production, are particularly dependent on the UPS to manage the burden of unfolded and misfolded proteins. This dependency has been successfully exploited by proteasome inhibitors like bortezomib, which target the 20S catalytic core of the proteasome. However, the development of resistance to these agents necessitates the exploration of alternative therapeutic strategies targeting the UPS.[1]

VLX1570 represents a novel approach by targeting the 19S regulatory particle of the proteasome, specifically the deubiquitinating enzymes (DUBs) responsible for removing ubiquitin chains from proteins prior to their degradation.[1] This distinct mechanism of action has shown promise in overcoming resistance to 20S proteasome inhibitors.

Core Mechanism of Action: Inhibition of Deubiquitinases

VLX1570 primarily targets two deubiquitinases associated with the 19S proteasome: ubiquitin-specific protease 14 (USP14) and, to a lesser extent, ubiquitin C-terminal hydrolase 5 (UCHL5) .[2][3]

-

Selective Inhibition: In vitro studies have demonstrated that VLX1570 exhibits a preferential binding and inhibitory activity towards USP14 over UCHL5.[2][3] This inhibition is competitive and leads to the accumulation of polyubiquitinated proteins at the proteasome.[4]

-

Functional Consequence: By inhibiting USP14 and UCHL5, VLX1570 prevents the removal of ubiquitin chains from substrate proteins. This leads to a "clogging" of the proteasome, as the bulky polyubiquitinated proteins cannot be efficiently processed and degraded by the 20S catalytic core.[1] This results in the rapid accumulation of high molecular weight ubiquitin conjugates, triggering significant cellular stress.[5]

Downstream Cellular Effects and Signaling Pathways

The inhibition of proteasomal DUBs by VLX1570 initiates a cascade of cellular events that culminate in apoptotic cell death. The primary downstream consequences include proteotoxic stress, induction of the unfolded protein response (UPR), and generation of reactive oxygen species (ROS).

Proteotoxic Stress and the Unfolded Protein Response (UPR)

The accumulation of polyubiquitinated proteins induced by VLX1570 leads to severe proteotoxic stress, overwhelming the protein folding and degradation capacity of the cell. This triggers the Unfolded Protein Response (UPR), an adaptive signaling network aimed at restoring endoplasmic reticulum (ER) homeostasis. However, prolonged and overwhelming ER stress, as induced by VLX1570, shifts the UPR towards a pro-apoptotic response.[6][7]

VLX1570 has been shown to activate all three canonical branches of the UPR:

-

PERK Pathway: Increased phosphorylation of PERK and its downstream target eIF2α, leading to the expression of ATF4 and the pro-apoptotic transcription factor CHOP.[5][6]

-

IRE1 Pathway: Splicing of XBP1 mRNA, a key transcription factor for ER-associated degradation (ERAD) genes.[6]

-

ATF6 Pathway: Cleavage and activation of ATF6.[8]

Generation of Reactive Oxygen Species (ROS)

The accumulation of misfolded proteins can also lead to mitochondrial dysfunction and the generation of ROS. VLX1570 treatment has been shown to increase ROS levels in leukemia cell lines, which in turn activates stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK.[5][6] Phosphorylation of JNK and p38 contributes to the induction of caspase-dependent apoptosis.[6]

Quantitative Data Summary

In Vitro Efficacy

VLX1570 has demonstrated potent anti-proliferative activity across a range of multiple myeloma cell lines, including those resistant to bortezomib.

| Cell Line | Type | IC50 (nM) | Citation(s) |

| KMS-11 | Multiple Myeloma | 43 ± 2 | [9][10] |

| RPMI-8226 | Multiple Myeloma | 74 ± 2 | [9][10] |

| OPM-2 | Multiple Myeloma | 126 ± 3 | [9][10] |

| OPM-2-BZR | Bortezomib-Resistant MM | 191 ± 1 | [9][10] |

| BCWM.1 | Waldenstrom Macroglobulinemia | 20.22 | [9] |

| BCWM.1/BR | Bortezomib-Resistant WM | 29 | [11][12] |

In Vivo Efficacy

Preclinical xenograft models of multiple myeloma have shown that VLX1570 can significantly inhibit tumor growth and extend survival.

| Model | Treatment | Outcome | Citation(s) |

| KMS-11 Xenograft (mice) | VLX1570 (3 mg/kg) | Significant decrease in tumor growth | [9][10] |

| Waldenstrom Macroglobulinemia (mice) | VLX1570 (4.4 mg/kg, i.p.) | Markedly suppressed tumor growth | [9] |

| Multiple Myeloma Xenograft (mice) | VLX1570 treatment | Extended survival | [2][3][13] |

Off-Target Effects and Clinical Challenges

Despite its promising preclinical activity, the clinical development of VLX1570 was halted during a Phase 1 trial (NCT02372240) due to severe, dose-limiting pulmonary toxicity.[7][14] Two patients treated at the 1.2 mg/kg dose level experienced fatal respiratory insufficiency.[7]

Subsequent research has suggested that the toxicity of VLX1570 may be attributed to its α,β-unsaturated carbonyl (Michael acceptor) motif.[9][15] This reactive group can lead to non-specific, covalent modification of cellular proteins beyond its intended DUB targets, resulting in the formation of high-molecular-weight protein aggregates and general cellular toxicity.[15][16] Co-incubation with the antioxidant glutathione (GSH) has been shown to mitigate some of these off-target effects in vitro, suggesting a role for oxidative stress in the observed toxicity.[15]

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight if applicable.[17]

-

Treatment: Treat cells with a serial dilution of VLX1570 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[17]

-

MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[18][19]

-

Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

-

Cell Treatment and Harvesting: Treat cells with VLX1570 as described for the viability assay. Harvest both adherent and floating cells.[2]

-

Washing: Wash the cells twice with cold PBS.[2]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[2]

Western Blot for Polyubiquitin Accumulation

-

Cell Lysis: Treat cells with VLX1570 for the desired time, then lyse the cells in a buffer containing protease and DUB inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.[21]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for polyubiquitin (e.g., anti-K48-linkage specific) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The accumulation of high molecular weight smears indicates an increase in polyubiquitinated proteins.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously or intravenously inject human multiple myeloma cells (e.g., 2 x 10⁶ cells) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[22][23]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume or using bioluminescence imaging.

-

Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer VLX1570 (e.g., via intraperitoneal injection) according to the desired dosing schedule.[9]

-

Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

VLX1570 is a potent inhibitor of the proteasome-associated deubiquitinases USP14 and UCHL5, representing a novel mechanism for targeting the ubiquitin-proteasome system in multiple myeloma. Its ability to induce proteotoxic stress, the unfolded protein response, and ROS-mediated apoptosis has been well-documented in preclinical models, including those resistant to conventional proteasome inhibitors. However, the severe pulmonary toxicity observed in early clinical trials, likely due to off-target effects of its Michael acceptor motif, underscores the challenges in developing this class of compounds. Future efforts in this area should focus on designing DUB inhibitors with improved selectivity and a more favorable safety profile to realize the therapeutic potential of targeting the 19S proteasome in multiple myeloma and other malignancies.[5][7]

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines [ouci.dntb.gov.ua]

- 8. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors b-AP15 and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 21. benchchem.com [benchchem.com]

- 22. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]

The Core Cellular Pathways Affected by VLX1570 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX1570 is a small molecule inhibitor that has garnered significant interest in the field of oncology for its potent anti-tumor activities.[1] It functions primarily by targeting the ubiquitin-proteasome system (UPS), a critical cellular machinery responsible for protein degradation and homeostasis.[2] Dysregulation of the UPS is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3] VLX1570 specifically inhibits the deubiquitinating enzymes (DUBs) USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[2][4][5] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering a cascade of cellular stress responses that ultimately culminate in apoptosis.[2][6] This technical guide provides a comprehensive overview of the core cellular pathways affected by VLX1570 treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks.

Data Presentation: Quantitative Effects of VLX1570 on Cancer Cell Lines

The cytotoxic and anti-proliferative effects of VLX1570 have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

| Cell Line | Cancer Type | Assay | Time Point (hours) | IC50/EC50 Value | Reference(s) |

| Leukemia | |||||

| HL-60 | Myeloid Leukemia | MTT | 48 | 25.0 ± 1.1 nM | [6] |

| MOLM13 | Myeloid Leukemia | MTT | 48 | 22.1 ± 1.6 nM | [6] |

| MV4-11 | Myeloid Leukemia | MTT | 48 | 25.8 ± 1.8 nM | [6] |

| OCI-AML3 | Myeloid Leukemia | MTT | 48 | 25.5 ± 2.6 nM | [6] |

| THP-1 | Myeloid Leukemia | MTT | 48 | 32.7 ± 1.8 nM | [6] |

| MDS-L | Myeloid Leukemia | MTT | 48 | 21.7 ± 1.3 nM | [6] |

| F-36P | Myeloid Leukemia | MTT | 48 | 26.6 ± 1.4 nM | [6] |

| MOLT-4 | Lymphoid Leukemia | MTT | 48 | 22.8 ± 1.0 nM | [6] |

| Jurkat | Lymphoid Leukemia | MTT | 48 | 24.5 ± 1.1 nM | [6] |

| U937 | Lymphoid Leukemia | MTT | 48 | 29.5 ± 1.5 nM | [6] |

| K562 | Myeloid Leukemia | MTT | 48 | > 100 nM | [6] |

| Multiple Myeloma | |||||

| KMS-11 | Multiple Myeloma | CellTiter-Glo | 72 | 43 ± 2 nM | [7] |

| RPMI8226 | Multiple Myeloma | CellTiter-Glo | 72 | 74 ± 2 nM | [7] |

| OPM-2 | Multiple Myeloma | CellTiter-Glo | 72 | 126 ± 3 nM | [7] |

| OPM-2-BZR | Multiple Myeloma | CellTiter-Glo | 72 | 191 ± 1 nM | [7] |

| Lung Cancer | |||||

| A549 | Lung Cancer | CCK-8 | 72 | ~200 nM | [3] |

| H460 | Lung Cancer | CCK-8 | 72 | ~150 nM | [3] |

| H1299 | Lung Cancer | CCK-8 | 72 | ~250 nM | [3] |

| Other Solid Tumors | |||||

| HCT116 | Colon Cancer | FMCA | 72 | 0.58 µM | [7] |

| U2OS | Osteosarcoma | CellTiter-Glo | 72 | 98 nM | [7] |

| BCWM.1 | Waldenstrom Macroglobulinemia | 20.22 nM (EC50) | [7] |

Core Cellular Pathways and Mechanisms of Action

Inhibition of the Ubiquitin-Proteasome System (UPS)

VLX1570's primary mechanism of action is the inhibition of the deubiquitinating enzymes (DUBs) USP14 and UCHL5, with a more pronounced effect on USP14.[4][5][7] These enzymes are integral components of the 19S regulatory particle of the proteasome and are responsible for removing ubiquitin chains from proteins prior to their degradation.[1] By inhibiting these DUBs, VLX1570 prevents the removal of polyubiquitin chains, leading to their accumulation and a subsequent "clogging" of the proteasome.[2][4] This functional inhibition of the UPS results in the buildup of misfolded and regulatory proteins that would normally be degraded.[8][9]

Induction of the Unfolded Protein Response (UPR) and ER Stress

The accumulation of polyubiquitinated and misfolded proteins due to UPS inhibition places a significant burden on the endoplasmic reticulum (ER), the primary site of protein folding and modification.[3][6] This leads to ER stress and the activation of the Unfolded Protein Response (UPR).[2][6][10] The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[3][11]

-

PERK Pathway: VLX1570 treatment leads to the phosphorylation of PERK, which in turn phosphorylates eIF2α.[6] This results in a general attenuation of protein translation but selectively promotes the translation of ATF4.[6] ATF4 is a transcription factor that upregulates the expression of pro-apoptotic proteins such as CHOP.[6][10]

-

IRE1α Pathway: VLX1570 also causes a slight increase in the phosphorylation of IRE1α, leading to the splicing of XBP1 mRNA.[6] The spliced form of XBP1 (XBP1s) is an active transcription factor that promotes the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[6]

-

ATF6 Pathway: The activation of the ATF6 pathway by VLX1570 has also been reported, contributing to the overall ER stress response.[3]

Generation of Reactive Oxygen Species (ROS)

VLX1570 treatment has been shown to induce the generation of reactive oxygen species (ROS).[6][9] The accumulation of polyubiquitinated proteins, particularly on the mitochondria, can lead to mitochondrial damage and the production of ROS.[6][10] This increase in oxidative stress contributes to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, which are involved in apoptotic signaling.[6][9]

Induction of Apoptosis

The culmination of UPS inhibition, ER stress, and ROS generation is the induction of apoptosis, or programmed cell death.[3][4][6] VLX1570 triggers apoptosis through multiple interconnected pathways:

-

ER Stress-Dependent Apoptosis: The upregulation of the pro-apoptotic transcription factor CHOP, a downstream effector of the PERK pathway, is a key mediator of ER stress-induced apoptosis.[6][10]

-

Mitochondrial-Associated Apoptosis: ROS-induced mitochondrial damage can lead to the release of cytochrome c and the activation of the intrinsic apoptotic pathway, involving the cleavage of caspases such as caspase-9 and caspase-3.[3][6]

-

Caspase Activation: Treatment with VLX1570 leads to the cleavage and activation of executioner caspases, which are responsible for the dismantling of the cell during apoptosis.[4]

Modulation of the Heat Shock Response (HSR)

In response to the accumulation of misfolded proteins, cells activate the heat shock response (HSR) as a protective mechanism.[6] VLX1570 treatment leads to the increased expression of heat shock proteins, such as HSP70.[6][9] The HSR is mediated by the heat shock transcription factor 1 (HSF1).[6] While initially a pro-survival response, sustained activation of the HSR can also contribute to cell death.

Inhibition of the AKT Signaling Pathway

In some cancer types, such as lung cancer, VLX1570 has been shown to inhibit the AKT signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth. VLX1570 treatment decreases the phosphorylation of AKT and its downstream targets, including GSK3β, mTOR, p70-S6K, and 4E-BP1, without affecting their total protein levels.[3] The inhibition of this pro-survival pathway further sensitizes cancer cells to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the cellular effects of VLX1570. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability and Proliferation Assay (MTT or CCK-8)

Objective: To determine the cytotoxic and anti-proliferative effects of VLX1570.

Methodology:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of VLX1570 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To assess the levels of key proteins involved in the UPS, UPR, HSR, and AKT pathways.

Methodology:

-

Treat cells with VLX1570 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, HSP70, p-eIF2α, ATF4, CHOP, p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following VLX1570 treatment.

Methodology:

-

Treat cells with VLX1570 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect the intracellular generation of ROS.

Methodology:

-

Treat cells with VLX1570 for the specified duration.

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE) according to the manufacturer's protocol.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To measure the mRNA levels of genes involved in the UPR and HSR.

Methodology:

-

Treat cells with VLX1570.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., ATF4, CHOP, HSP70) and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Conclusion

VLX1570 is a potent inhibitor of the proteasome-associated deubiquitinases USP14 and UCHL5, demonstrating significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is centered on the disruption of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins. This initiates a cascade of cellular stress responses, most notably the Unfolded Protein Response and the generation of Reactive Oxygen Species. These pathways converge to induce apoptosis in cancer cells. Furthermore, in certain contexts, VLX1570 can also inhibit pro-survival signaling, such as the AKT pathway. The multifaceted impact of VLX1570 on these core cellular pathways underscores its therapeutic potential. However, it is important to note that a Phase 1/2 clinical trial of VLX1570 was discontinued due to dose-limiting toxicities, highlighting the need for further research to optimize its therapeutic window or to develop next-generation DUB inhibitors with improved safety profiles.[1][12][13] This guide provides a foundational understanding of the cellular and molecular effects of VLX1570, which is crucial for ongoing and future research in the development of novel cancer therapeutics targeting the ubiquitin-proteasome system.

References

- 1. Results from a phase I study of VLX1570 for patients with relapsed/refractory multiple myeloma [multiplemyelomahub.com]

- 2. Facebook [cancer.gov]

- 3. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

VLX1570-Induced Endoplasmic Reticulum Stress: A Technical Guide

Introduction

VLX1570 is a small molecule inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome.[1][2] It functions as a reversible, competitive inhibitor primarily targeting ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5).[3] By inhibiting these DUBs, VLX1570 prevents the removal of ubiquitin chains from proteins destined for degradation, leading to an accumulation of polyubiquitinated proteins.[4] This rapid buildup of misfolded and ubiquitinated proteins overwhelms the protein-folding capacity of the endoplasmic reticulum (ER), inducing significant proteotoxic and ER stress.[5] This stress, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that initially attempts to restore homeostasis but ultimately triggers apoptosis if the stress is prolonged or severe.[3][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to VLX1570-induced ER stress for researchers and drug development professionals.

Core Mechanism of Action

The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, controlling processes like cell cycle progression and survival.[3] VLX1570 exerts its cytotoxic effects by disrupting this system at the deubiquitination step. It specifically inhibits the USP14 and UCHL5 deubiquitinases located in the 19S proteasome.[3][7] This inhibition leads to the accumulation of high-molecular-weight polyubiquitinated proteins, which creates a state of proteotoxic stress, a direct trigger for the Unfolded Protein Response (UPR) within the endoplasmic reticulum.[5]

The Unfolded Protein Response (UPR) Signaling

The accumulation of unfolded proteins in the ER lumen activates three canonical UPR sensor proteins: PERK, IRE1, and ATF6.[3] VLX1570 has been shown to activate all three branches of the UPR.[3][8]

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[6][9] ATF4, in turn, upregulates the expression of pro-apoptotic proteins such as CHOP (C/EBP homologous protein).[6][10]

-

IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to its endoribonuclease activity, which unconventionally splices X-box binding protein 1 (XBP1) mRNA.[6] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[6]

-

ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The resulting cytosolic fragment acts as a transcription factor to upregulate ER chaperones like GRP78/BiP.[3][11]

Prolonged activation of these pathways, particularly the PERK-ATF4-CHOP axis, shifts the cellular response from survival to apoptosis.[3][12]

Quantitative Efficacy Data

VLX1570 has demonstrated potent cytotoxic activity across a range of cancer cell lines, with efficacy observed at nanomolar to low micromolar concentrations. The binding affinity is more pronounced for USP14 compared to UCHL5.[7]

Table 1: In Vitro Efficacy and Binding of VLX1570

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ | Proteasome DUBs (general) | ~10 µM | [2][7] |

| HCT116 (Colon Cancer) | 0.58 µM | [7] | |

| KMS-11 (Multiple Myeloma) | 47 ± 2 nM | [7] | |

| RPMI8226 (Multiple Myeloma) | 74 ± 2 nM | [7] | |

| OPM-2 (Multiple Myeloma) | 126 ± 3 nM | [7] | |

| EC₅₀ | BCWM.1 (Waldenstrom Macroglobulinemia) | 20.22 nM | [7] |

| Binding Constant (Kd) | Recombinant USP14 | 1.5 - 18 µM | [7] |

| | Recombinant UCHL5 | 14 - 18 µM |[7] |

A Phase 1 clinical trial (NCT02372240) was initiated for relapsed/refractory multiple myeloma.[1][13] While anti-myeloma effects were noted, the trial was discontinued due to severe pulmonary toxicity at higher doses.[1][14]

Table 2: Clinical Trial Dosage Information (Phase 1)

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Dose Range | 0.05 - 1.2 mg/kg (IV) | Dose-escalation study | [1][15] |

| Efficacious Dose | ≥ 0.6 mg/kg | Anti-myeloma effects observed | [1][14] |

| Dose-Limiting Toxicity | 1.2 mg/kg | Severe, fatal pulmonary toxicity |[1][14] |

Key Experimental Protocols

Assessing the impact of VLX1570 requires a multi-faceted approach, combining cell viability assays with molecular analyses of the UPR and apoptosis.

Western Blot for UPR and Apoptosis Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the UPR and apoptotic pathways.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of VLX1570 for specified time points (e.g., 24 hours).[3]

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-20% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those against: GRP78, p-PERK, p-eIF2α, ATF4, CHOP, IRE1α, cleaved Caspase-3, cleaved PARP, and β-Actin (as a loading control).[3][6][16]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and determines the half-maximal inhibitory concentration (IC₅₀) of VLX1570.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of VLX1570 (e.g., 0-1000 nM) for 24, 48, or 72 hours.[3]

-

Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine IC₅₀ values using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following VLX1570 treatment.[3]

-

Cell Treatment: Treat cells in 6-well plates with VLX1570 at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Downstream Cellular Consequences

The profound ER stress induced by VLX1570 culminates in several anti-cancer effects:

-

Apoptosis Induction: VLX1570 triggers apoptosis through multiple pathways. The UPR-mediated upregulation of CHOP is a primary driver.[6][9] Additionally, VLX1570 induces the generation of reactive oxygen species (ROS), which activates stress-related kinases like JNK and p38, further promoting caspase-dependent apoptosis.[6][9] The mitochondrial pathway is also engaged, as evidenced by the release of cytochrome c.[3]

-

Cell Cycle Arrest: Treatment with VLX1570 causes a significant cell cycle arrest at the G2/M phase. This is achieved by the downregulation of key cell cycle regulatory proteins, including CDK1 and CyclinB1.[3]

-

Inhibition of Pro-Survival Signaling: VLX1570 has been shown to inactivate the pro-survival Akt signaling pathway, which further contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]

VLX1570 is a potent inhibitor of proteasome-associated deubiquitinases that effectively induces proteotoxic stress, leading to the activation of all three arms of the Unfolded Protein Response. This mechanism results in robust anti-proliferative and pro-apoptotic activity in various cancer models, including those resistant to conventional proteasome inhibitors.[3][13] While its clinical development was halted due to severe pulmonary toxicity, the unique mechanism of targeting the 19S proteasome DUBs remains a promising strategy.[1][14] Further research into second-generation DUB inhibitors with an improved therapeutic index is warranted, leveraging the foundational understanding of ER stress induction detailed in this guide.[1][15]

References

- 1. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VLX1570 | DUBs inhibitor | Probechem Biochemicals [probechem.com]

- 3. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fomatmedical.com [fomatmedical.com]

- 14. Results from a phase I study of VLX1570 for patients with relapsed/refractory multiple myeloma [multiplemyelomahub.com]

- 15. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

The Role of VLX1570 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX1570 is a novel small molecule inhibitor of proteasome-associated deubiquitinases (DUBs) that has demonstrated significant anti-cancer activity by inducing apoptosis in various tumor models. This technical guide provides an in-depth overview of the core mechanisms by which VLX1570 triggers programmed cell death. It details the molecular pathways involved, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies targeting the ubiquitin-proteasome system.

Mechanism of Action of VLX1570

VLX1570 primarily functions by inhibiting the activity of deubiquitinating enzymes associated with the 19S regulatory particle of the proteasome.[1] Its main targets are Ubiquitin-Specific Protease 14 (USP14) and, to a lesser extent, Ubiquitin C-terminal Hydrolase L5 (UCHL5).[2][3][4][5] By inhibiting these DUBs, VLX1570 prevents the removal of ubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins at the proteasome, causing proteotoxic stress and ultimately triggering apoptosis.[2][4][6] The compound has shown efficacy in multiple myeloma, leukemia, and lung cancer cell lines.[7][8][9]

Key Signaling Pathways in VLX1570-Induced Apoptosis

VLX1570-induced apoptosis is a multi-faceted process involving the activation of several interconnected signaling pathways. The primary drivers are Endoplasmic Reticulum (ER) stress, the generation of Reactive Oxygen Species (ROS), and modulation of the AKT signaling pathway.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of polyubiquitinated proteins due to VLX1570 treatment disrupts protein homeostasis, leading to ER stress and activation of the Unfolded Protein Response (UPR).[7][8][10][11] The UPR is a signaling network that aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe. VLX1570 has been shown to activate all three major branches of the UPR:

-

PERK Pathway: VLX1570 induces the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), which in turn phosphorylates eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, including C/EBP homologous protein (CHOP).[7][10]

-

IRE1 Pathway: The drug also modestly activates Inositol-Requiring Enzyme 1 (IRE1α), leading to the splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and apoptosis.[7]

-

ATF6 Pathway: VLX1570 treatment can also activate Activating Transcription Factor 6 (ATF6).[8]

Caption: VLX1570-induced ER stress and UPR signaling.

Reactive Oxygen Species (ROS) Generation

The accumulation of misfolded proteins can also occur in the mitochondria, leading to the generation of ROS.[7][10] VLX1570 treatment has been shown to increase ROS levels, which in turn activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[4][7][10] Phosphorylation of JNK and p38 contributes to caspase-dependent apoptosis.[7][10]

Caption: ROS generation and downstream signaling.

Modulation of the AKT Pathway

In human lung cancer cells, VLX1570 has been shown to inactivate the AKT signaling pathway.[8] The AKT pathway is a crucial pro-survival pathway that regulates cell growth, proliferation, and inhibits apoptosis. By downregulating AKT signaling, VLX1570 promotes apoptosis.[8] This inactivation can occur through various mechanisms, including the modulation of upstream regulators or through the effects of ER stress.

Caption: Inhibition of the pro-survival AKT pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of VLX1570 from various preclinical studies.

Table 1: IC50 Values of VLX1570 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KMS-11 | Multiple Myeloma | 43 ± 2 | [5] |

| RPMI8226 | Multiple Myeloma | 74 ± 2 | [5] |

| OPM-2 | Multiple Myeloma | 126 ± 3 | [5] |

| OPM-2-BZR | Multiple Myeloma (Bortezomib-Resistant) | 191 ± 1 | [5] |

| HL-60 | Myeloid Leukemia | See original paper | [7] |

| MOLM13 | Myeloid Leukemia | See original paper | [7] |

| MV4-11 | Myeloid Leukemia | See original paper | [7] |

| OCI-AML3 | Myeloid Leukemia | See original paper | [7] |

| THP-1 | Myeloid Leukemia | See original paper | [7] |

| MDS-L | Myeloid Leukemia | See original paper | [7] |

| F-36P | Myeloid Leukemia | See original paper | [7] |

| MOLT-4 | Lymphoid Leukemia | See original paper | [7] |

| Jurkat | Lymphoid Leukemia | See original paper | [7] |

| U937 | Lymphoid Leukemia | See original paper | [7] |

| A549 | Lung Cancer | Not specified | [8] |

| H460 | Lung Cancer | Not specified | [8] |

| H1299 | Lung Cancer | Not specified | [8] |

| BCWM.1 | Waldenstrom macroglobulinemia | EC50 of 20.22 nM | [5] |

| HCT116 | Colon Cancer | 0.58 µM | [5] |

Table 2: Key Protein Expression Changes Induced by VLX1570

| Protein | Change upon VLX1570 Treatment | Cell Type(s) | Pathway Involved | Reference |

| High Molecular Weight Polyubiquitinated Proteins | Increased | Multiple Myeloma, Leukemia | Proteasome Inhibition | [2][3][4][6][7] |

| Active Caspase-3 | Increased | Multiple Myeloma, Lung Cancer | Apoptosis | [2][8] |

| Cleaved PARP | Increased | Lung Cancer, AML | Apoptosis | [8][11] |

| HSP70 | Increased | Leukemia | Proteotoxic Stress | [7] |

| Phospho-JNK | Increased | Multiple Myeloma, Leukemia | ROS Signaling | [2][7] |

| Phospho-p38 | Increased | Leukemia | ROS Signaling | [7] |

| Phospho-eIF2α | Increased | Leukemia | ER Stress / UPR | [7] |

| ATF4 | Increased | Leukemia | ER Stress / UPR | [7] |

| CHOP | Increased | Leukemia | ER Stress / UPR | [7] |

| BCL2 | Decreased | Lung Cancer | Mitochondrial Apoptosis | [8] |

| BAD | Increased | Lung Cancer | Mitochondrial Apoptosis | [8] |

| Cytosolic Cytochrome c | Increased | Lung Cancer | Mitochondrial Apoptosis | [8] |

| CDK1 | Decreased | Lung Cancer | Cell Cycle Arrest (G2/M) | [8] |

| Cyclin B1 | Decreased | Lung Cancer | Cell Cycle Arrest (G2/M) | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the apoptotic effects of VLX1570.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of VLX1570.

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of VLX1570 (e.g., 0-1000 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells.

Protocol:

-

Treat cells with VLX1570 at the desired concentrations and for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Immunoblotting

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.

Protocol:

-

Treat cells with VLX1570 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Caption: General experimental workflow for studying VLX1570.

Conclusion

VLX1570 is a potent inducer of apoptosis in cancer cells, acting through the inhibition of proteasome-associated deubiquitinases. Its mechanism of action involves the induction of proteotoxic stress, leading to ER stress, ROS generation, and the modulation of key survival pathways such as the AKT pathway. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of VLX1570 and other DUB inhibitors in oncology. Further investigation into the detailed molecular interactions and the development of strategies to mitigate potential toxicities will be crucial for the successful clinical translation of this class of compounds.

References

- 1. Results from a phase I study of VLX1570 for patients with relapsed/refractory multiple myeloma [multiplemyelomahub.com]

- 2. researchgate.net [researchgate.net]

- 3. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 7. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

VLX1570 and its Impact on Polyubiquitinated Protein Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX1570 is a novel small-molecule inhibitor targeting the 19S proteasome-associated deubiquitinases (DUBs), ubiquitin-specific protease-14 (USP14) and ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5).[1][2] By impeding the removal of ubiquitin chains from proteins destined for degradation, VLX1570 induces the rapid accumulation of high-molecular-weight polyubiquitinated proteins.[3][4] This event triggers profound proteotoxic stress, characterized by the activation of the Unfolded Protein Response (UPR) and the generation of reactive oxygen species (ROS), ultimately culminating in apoptotic cell death in malignant cells.[3][5] This technical guide provides an in-depth analysis of the mechanism of action of VLX1570, focusing on its core effect on polyubiquitinated protein accumulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: DUB Inhibition and Proteasome Function

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for regulated protein degradation in eukaryotic cells. The 26S proteasome, a key component of the UPS, consists of a 20S core particle responsible for proteolysis and one or two 19S regulatory particles that recognize, deubiquitinate, unfold, and translocate ubiquitinated substrates into the core.[6]

Within the 19S regulatory particle, DUBs such as USP14 and UCHL5 play a critical role by cleaving ubiquitin chains from substrate proteins just before their degradation.[1][7] This process is essential for recycling ubiquitin and for the efficient processing of substrates by the 20S proteasome.

VLX1570 acts as a competitive inhibitor of these DUBs, with a preferential inhibitory activity towards USP14 over UCHL5.[8][9][10] By binding to and blocking the active sites of USP14 and UCHL5, VLX1570 prevents the removal of polyubiquitin chains, leading to a "clogging" of the proteasome with substrates that cannot be properly processed.[2][7] This inhibition results in the accumulation of proteasome-bound, high-molecular-weight polyubiquitin conjugates.[8][10]

Cellular Consequences of Polyubiquitinated Protein Accumulation

The primary consequence of VLX1570-mediated DUB inhibition is the rapid and massive accumulation of polyubiquitinated proteins.[3][4] This buildup overwhelms the cell's protein homeostasis (proteostasis) network, inducing severe proteotoxic stress that activates multiple downstream signaling pathways, ultimately leading to apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins triggers the Unfolded Protein Response (UPR), a key ER stress pathway. VLX1570 has been shown to activate the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) signaling branch of the UPR.[3] This leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2α), which in turn increases the expression of ATF4 (Activating Transcription Factor 4) and its downstream target, the pro-apoptotic protein CHOP (C/EBP homologous protein).[3][5]

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Studies have demonstrated that the excess accumulation of polyubiquitinated proteins, particularly on the mitochondrial surface, induces the generation of Reactive Oxygen Species (ROS).[3][5] This increase in oxidative stress activates stress-activated protein kinases (SAPKs) such as JNK (c-Jun N-terminal kinase) and p38 MAPK (p38 mitogen-activated protein kinase).[3]

Induction of Apoptosis

The combined effect of sustained ER stress and high levels of ROS converges on the activation of apoptotic pathways. The phosphorylation of JNK and p38, coupled with the induction of CHOP, leads to the activation of caspases (like caspase-3 and -9) and the cleavage of PARP (Poly (ADP-ribose) polymerase), executing the apoptotic program.[3][5][11]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Facebook [cancer.gov]

- 3. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Results from a phase I study of VLX1570 for patients with relapsed/refractory multiple myeloma [multiplemyelomahub.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Evolution of a Proteasome Inhibitor: A Technical Guide to the Discovery and Development of VLX1570 from b-AP15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of VLX1570, a second-generation deubiquitinase (DUB) inhibitor, from its parent compound, b-AP15. It provides an in-depth analysis of their shared mechanism of action, focusing on the inhibition of the 19S proteasome-associated DUBs, USP14 and UCHL5. This document summarizes key preclinical and clinical data, outlines detailed experimental protocols for the evaluation of these compounds, and visualizes the critical signaling pathways involved in their anticancer activity. The transition from b-AP15 to VLX1570 represents a focused effort to enhance therapeutic potential, and this guide serves as a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Proteasome Beyond the 20S Subunit

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated target in cancer therapy. While the first generation of proteasome inhibitors, such as bortezomib, target the 20S catalytic core, resistance to these agents has driven the exploration of alternative targets within the UPS. The 19S regulatory particle of the proteasome, which is responsible for recognizing and processing ubiquitinated substrates, has emerged as a promising area for therapeutic intervention.

Specifically, the deubiquitinating enzymes (DUBs) associated with the 19S particle, ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5), play a crucial role in rescuing proteins from degradation. Their inhibition offers a novel strategy to induce proteotoxic stress and subsequent apoptosis in cancer cells.

b-AP15 was identified as a small molecule inhibitor of USP14 and UCHL5.[1] While showing promising preclinical activity, its development was hampered by certain physicochemical properties. This led to the development of VLX1570, an analog of b-AP15 with improved potency and solubility.[2] This guide explores the scientific journey from b-AP15 to VLX1570, providing the technical details necessary for a comprehensive understanding of this class of DUB inhibitors.

Mechanism of Action: Induction of Proteotoxic Stress

Both b-AP15 and VLX1570 exert their anticancer effects by inhibiting the deubiquitinating activity of USP14 and UCHL5 at the 19S proteasome.[3][4] This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn triggers two major downstream cell death pathways: Endoplasmic Reticulum (ER) Stress and the intrinsic apoptosis pathway.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins overwhelms the protein-folding capacity of the endoplasmic reticulum, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response.

VLX1570 has been shown to activate all three canonical branches of the UPR:

-

PERK Pathway: Phosphorylation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively promotes the translation of ATF4. ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP.[5]

-

IRE1 Pathway: Activation of IRE1 leads to the splicing of XBP1 mRNA, generating a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[5]

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then upregulates the expression of ER chaperones such as GRP78/BiP.

Intrinsic Apoptosis Pathway

The accumulation of polyubiquitinated proteins and the induction of ER stress converge on the mitochondria to initiate the intrinsic apoptosis pathway. This is characterized by the activation of BCL-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

b-AP15 has been shown to induce apoptosis through the activation of caspase-3, -8, and -9, and the cleavage of PARP.[6] It also modulates the expression of BCL-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bim, Bax, and Noxa.[6]

Quantitative Data Summary

In Vitro Potency

VLX1570 demonstrates enhanced potency compared to its parent compound, b-AP15, across a range of cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |

| b-AP15 | HCT-116 | Colon Carcinoma | ~2.2-fold less potent than resistant cells | [7][8] |

| VLX1570 | HCT116 | Colon Carcinoma | 0.58 µM | |

| VLX1570 | KMS-11 | Multiple Myeloma | 43 ± 2 nM | |

| VLX1570 | RPMI8226 | Multiple Myeloma | 74 ± 2 nM | |

| VLX1570 | OPM-2 | Multiple Myeloma | 126 ± 3 nM | |

| VLX1570 | OPM-2-BZR | Multiple Myeloma (Bortezomib-resistant) | 191 ± 1 nM | |

| VLX1570 | BCWM.1 | Waldenstrom Macroglobulinemia | 20.22 nM (EC50) | |

| b-AP15 | Purified 19S Proteasomes | (Biochemical Assay) | 16.8 ± 2.8 µM (Ub-AMC substrate) | [2] |

| VLX1570 | Purified 19S Proteasomes | (Biochemical Assay) | 13.0 ± 2.7 µM (Ub-AMC substrate) | [6] |

Preclinical and Clinical Pharmacokinetics of VLX1570

Preclinical studies in rats and monkeys indicated a rapid distribution and clearance of VLX1570, with a mean elimination half-life of 5 to 8 minutes.[9] The maximum tolerated dose (MTD) in rats was determined to be 3.3 mg/kg administered intravenously.[9]

A Phase 1 clinical trial (NCT02372240) was conducted in patients with relapsed and/or refractory multiple myeloma.[4][9][10]

| Parameter | Value | Notes | Reference |

| Dosing Regimen | 0.05 to 1.2 mg/kg IV | Days 1, 2, 8, 9, 15, 16 of a 28-day cycle | [4][9] |

| Peak Plasma Concentration (Cmax) | 2.0 to 68.5 ng/mL | Measured in 11 patients at doses of 0.3–1.2 mg/kg | [9] |

| Elimination Half-life | 0.17 to 1.01 hours (average 0.49 ± 0.24 h) | High interindividual variability | [9] |

| Anti-myeloma Effects | Observed at doses ≥ 0.6 mg/kg | Modest efficacy observed | [11] |

| Dose-Limiting Toxicity | Severe pulmonary toxicity | Two patient deaths at 1.2 mg/kg dose level | [11] |

The clinical trial was terminated due to severe pulmonary toxicity observed at the 1.2 mg/kg dose level.[11]

Experimental Protocols

Deubiquitinase (DUB) Activity Assay

This protocol is for measuring the inhibition of DUB activity using a fluorogenic substrate.

Materials:

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Purified DUB enzyme (e.g., 26S proteasomes)

-

b-AP15 or VLX1570 stock solution in DMSO

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of b-AP15 or VLX1570 in DUB Assay Buffer.

-

In a 96-well plate, add the DUB enzyme to each well.

-

Add the diluted inhibitor or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 2-10 minutes) at room temperature.

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of b-AP15 and VLX1570 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

b-AP15 or VLX1570 stock solution in DMSO

-

96-well clear microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of b-AP15 or VLX1570 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by b-AP15 or VLX1570 using flow cytometry.[5]

Materials:

-

Cells treated with b-AP15, VLX1570, or vehicle

-

Phosphate-buffered saline (PBS)

-

1X Annexin V Binding Buffer

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line by treating with the desired concentrations of b-AP15 or VLX1570 for a specific time. Include a vehicle-treated negative control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add additional 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Conclusion

The development of VLX1570 from b-AP15 exemplifies a rational approach to drug design, aiming to improve upon the therapeutic window of a promising lead compound. Both molecules effectively target the deubiquitinating activity of the 19S proteasome, leading to cancer cell death through the induction of ER stress and apoptosis. While the clinical development of VLX1570 was halted due to toxicity, the extensive preclinical data and the detailed understanding of its mechanism of action provide a valuable foundation for the future development of DUB inhibitors. This technical guide serves as a comprehensive resource for researchers continuing to explore this important class of anticancer agents.

References

- 1. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kumc.edu [kumc.edu]

- 4. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of determinants for in vitro resistance to the small molecule deubiquitinase inhibitor b-AP15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Results from a phase I study of VLX1570 for patients with relapsed/refractory multiple myeloma [multiplemyelomahub.com]

Preclinical Antitumor Activity of VLX1570: A Technical Guide

Abstract

VLX1570 is a novel small molecule inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome. Preclinical studies have demonstrated its potent antitumor activity across a range of hematological malignancies and solid tumors, including models resistant to conventional proteasome inhibitors. VLX1570 primarily targets ubiquitin-specific protease-14 (USP14) and ubiquitin carboxyl-terminal hydrolase L5 (UCHL5), leading to the accumulation of polyubiquitinated proteins. This action induces severe proteotoxic stress, triggering downstream pathways including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and oxidative stress, which collectively culminate in apoptotic cell death. This technical guide provides an in-depth summary of the preclinical data on VLX1570, detailing its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

VLX1570 exerts its antitumor effects by disrupting protein homeostasis through the inhibition of the ubiquitin-proteasome system (UPS). Unlike bortezomib, which targets the 20S catalytic core of the proteasome, VLX1570 targets DUBs within the 19S regulatory cap.

Inhibition of Proteasome Deubiquitinases (DUBs)

VLX1570 is a competitive inhibitor of the 19S proteasome-associated DUBs, specifically USP14 and UCHL5.[1] These enzymes are responsible for removing ubiquitin chains from proteins before their degradation, a crucial step for efficient proteasome function.[1] Preclinical evidence indicates that VLX1570 shows preferential binding and a more pronounced inhibitory effect on USP14 compared to UCHL5.[2][3] By blocking the deubiquitinating activity of these enzymes, VLX1570 causes the rapid accumulation of high-molecular-weight polyubiquitinated protein conjugates, leading to a shutdown of the proteasome degradation pathway.[4]

Induction of Proteotoxic and Cellular Stress

The accumulation of polyubiquitinated proteins induced by VLX1570 leads to significant proteotoxic stress.[5] This overwhelms the cell's protein-folding capacity and triggers several stress response pathways:

-

Heat Shock Response (HSR): Cells treated with VLX1570 show an upregulation of heat shock proteins, such as HSP70, as a direct response to the accumulation of misfolded and ubiquitinated proteins.[5]

-

Endoplasmic Reticulum (ER) Stress: The buildup of unfolded proteins activates the Unfolded Protein Response (UPR).[4][6] This involves the activation of key signaling pathways including the PERK/eIF2α/ATF4/CHOP axis and the IRE1/XBP-1s pathway, which are critical mediators of ER stress-induced apoptosis.[6][7]

-

Oxidative Stress: VLX1570 has been shown to induce the generation of reactive oxygen species (ROS), leading to mitochondrial damage.[6] This oxidative stress contributes to the activation of pro-apoptotic signaling cascades, including the phosphorylation of JNK and p38 MAP kinases.[5][6]

Downstream Cellular Effects and Signaling

The integrated stress responses induced by VLX1570 converge on pathways that halt cell proliferation and initiate programmed cell death.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Analysis of VLX1570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of VLX1570, a novel small-molecule inhibitor of proteasome deubiquitinases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.

Core Concepts: Structural and Functional Overview

VLX1570 is a competitive and reversible inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome, primarily targeting Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin Carboxyl-Terminal Hydrolase L5 (UCHL5).[1][2][3] By inhibiting these DUBs, VLX1570 prevents the removal of ubiquitin chains from proteins destined for degradation, leading to the accumulation of polyubiquitinated proteins.[4] This accumulation disrupts cellular protein homeostasis, triggering two primary downstream pathways that culminate in apoptosis: Endoplasmic Reticulum (ER) stress and the generation of Reactive Oxygen Species (ROS).[4]

Structurally, VLX1570 is an analog of b-AP15 and is characterized by a reactive α,β-unsaturated carbonyl substructure, which allows for covalent interactions with nucleophilic residues on its target proteins.[5] While its primary targets are USP14 and UCHL5, studies have shown that VLX1570 can also interact with other cellular proteins, including the off-target CIAPIN1, leading to protein aggregation.[5] This broader reactivity may contribute to the dose-limiting toxicities observed in clinical trials.[6]

Functionally, the inhibition of DUBs by VLX1570 leads to "proteasome shutdown," inducing a state of proteotoxic stress.[2] This is characterized by the accumulation of high molecular weight polyubiquitinated protein conjugates.[2][7] The cellular response to this stress involves the activation of the Unfolded Protein Response (UPR) and heat shock responses, ultimately leading to programmed cell death.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency of VLX1570 across various cancer cell lines.

Table 1: IC50 and EC50 Values of VLX1570 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Value (nM) | Reference(s) |

| Multiple Myeloma | ||||

| KMS-11 | Multiple Myeloma | IC50 | 43 ± 2 | [8] |

| RPMI-8226 | Multiple Myeloma | IC50 | 74 ± 2 | [8] |

| OPM-2 | Multiple Myeloma | IC50 | 126 ± 3 | [8] |

| OPM-2-BzR | Bortezomib-Resistant MM | IC50 | 191 ± 1 | [8] |

| Leukemia | ||||

| HL-60 | Acute Myeloid Leukemia | IC50 | 49.8 | [4] |

| MOLM13 | Acute Myeloid Leukemia | IC50 | 53.4 | [4] |

| MV4-11 | Acute Myeloid Leukemia | IC50 | 47.9 | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | IC50 | 60.1 | [4] |

| THP-1 | Acute Myeloid Leukemia | IC50 | 69.8 | [4] |

| MDS-L | Myelodysplastic Syndrome | IC50 | 55.4 | [4] |

| F-36P | Acute Myeloid Leukemia | IC50 | 60.5 | [4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | IC50 | 45.4 | [4] |

| Jurkat | Acute T-cell Leukemia | IC50 | 49.3 | [4] |

| U937 | Histiocytic Lymphoma | IC50 | 53.8 | [4] |

| Other Hematological Malignancies | ||||

| BCWM.1 | Waldenstrom Macroglobulinemia | EC50 | 20.22 | [8] |

| MWCL-1 | Waldenstrom Macroglobulinemia | EC50 | 29.96 (median) | [9] |

| RPCI-WM1 | Waldenstrom Macroglobulinemia | EC50 | 29.96 (median) | [9] |

| BCWM.1/BR | Bortezomib-Resistant WM | EC50 | 29.96 (median) | [9] |

| RPCI-WM1/BR | Bortezomib-Resistant WM | EC50 | 29.96 (median) | [9] |

| Solid Tumors | ||||

| HCT116 | Colorectal Carcinoma | IC50 | 580 | [8] |

Table 2: Phase 1 Clinical Trial (NCT02372240) Dosing and Key Outcomes [6][10]

| Cohort | Dose Level (mg/kg) | Number of Patients Treated | Key Outcomes |

| 1 | 0.05 - 0.30 | 4 | Minimal adverse events (Grade 1-2 fatigue, rash, nausea, anemia). No dose-limiting toxicities (DLTs) reported.[1] |

| 2 | 0.30 - 0.60 | 8 | One patient showed stable disease with improved functionality and modest decrements in myeloma parameters after four cycles.[1][6] |

| 3 | 1.2 | 2 | Both patients experienced fatal pulmonary toxicity within days of receiving two doses, leading to the discontinuation of the trial.[1][6] Anti-myeloma effects were observed at doses ≥ 0.6 mg/kg.[1][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of VLX1570.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures and can be optimized for specific cell lines.[12][13][14]

Materials:

-

VLX1570 stock solution (in DMSO)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-